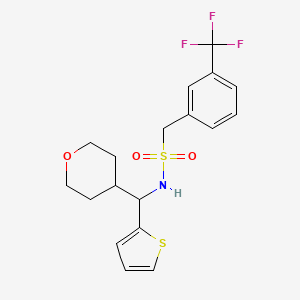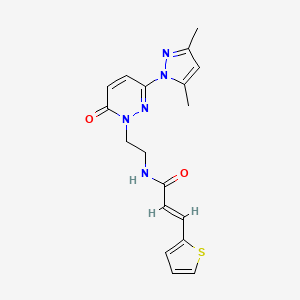![molecular formula C18H14F2N6O4S B2494000 2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034447-59-9](/img/structure/B2494000.png)
2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on compounds with similar core structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, and sulfonamide derivatives, often explores their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. These studies highlight the versatility and significance of these chemical frameworks in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and employing various chemical reagents and conditions to introduce specific functional groups. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides showcases the complexity and creativity in the synthetic approaches toward these molecules (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structures of these compounds are often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the arrangement of atoms and the electronic properties of the molecules. The analysis of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine provides insights into the structural features and electronic properties of similar compounds (Gumus et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements, which are crucial for their functionalization and application in different areas. The reactivity is often influenced by the presence of electron-donating or electron-withdrawing groups within the molecular framework.
Physical Properties Analysis
The physical properties such as solubility, melting points, and crystallinity are critical for the practical application of these compounds, especially in formulation development for pharmaceuticals. These properties are determined through experimental measurements and are essential for predicting the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are fundamental aspects that influence the utility of these compounds in synthetic chemistry and drug development. Investigations into the stability and reactivity of the sulfonamide and benzimidazole derivatives provide valuable data for understanding the chemical behavior of complex molecules (Ife et al., 1989).
Aplicaciones Científicas De Investigación
Biochemical and Insecticidal Applications
Compounds incorporating sulfonamide-bearing thiazole moieties have been investigated for their potential as insecticidal agents. For example, a study synthesized a novel series of biologically active heterocyclic compounds, including sulfonamides with thiazole moieties, demonstrating potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential utility in agricultural pest management (Soliman et al., 2020).
Antimicrobial Activity
Sulfonamides and sulfinyl derivatives have been synthesized and evaluated for their antimicrobial properties. Research in this area underscores the utility of such compounds in combating microbial infections, providing a foundation for further investigation into related compounds for antimicrobial uses (Abdel-Motaal & Raslan, 2014).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential applications in agriculture for weed management (Moran, 2003).
Antifungal and Insecticidal Activities
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown good antifungal and insecticidal activities, suggesting their potential in developing new agrochemicals (Xu et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N6O4S/c1-10-22-17(30-25-10)11-6-7-26-14(8-11)23-24-15(26)9-21-16(27)12-4-2-3-5-13(12)31(28,29)18(19)20/h2-8,18H,9H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWSWBKRMQITSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

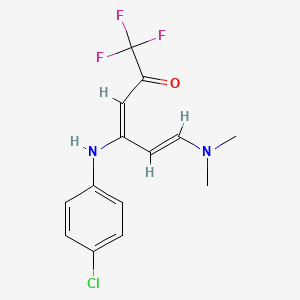
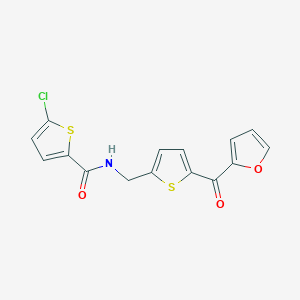
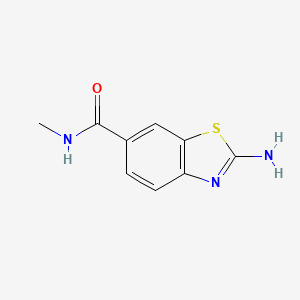
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)

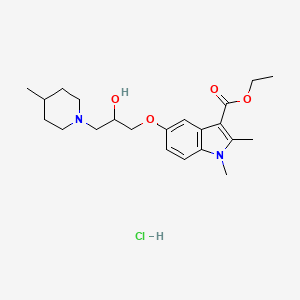

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)
